cyclopenta-1,3-diene;hafnium(4+);trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclopenta-1,3-diene;hafnium(4+);trichloride is a complex chemical compound with the molecular formula C5H5Cl3Hf. It is known for its unique properties and is used in various scientific research applications. The compound is characterized by the presence of hafnium, a transition metal, coordinated with cyclopenta-1,3-dien-1-ide and chloride ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
cyclopenta-1,3-diene;hafnium(4+);trichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
cyclopenta-1,3-diene;hafnium(4+);trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxide and other by-products.
Reduction: Reduction reactions can convert it into lower oxidation state hafnium compounds.
Substitution: The chloride ligands can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hafnium oxide, while substitution reactions can produce a variety of new hafnium coordination complexes .
Scientific Research Applications
cyclopenta-1,3-diene;hafnium(4+);trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex organic molecules.
Material Science: The compound is employed in the development of innovative materials with unique properties.
Chemistry: It serves as a precursor for synthesizing other hafnium-containing compounds.
Biology and Medicine:
Mechanism of Action
The mechanism by which hafnium chloride cyclopenta-1,3-dien-1-ide (1/3/1) exerts its effects involves the coordination of hafnium with ligands, which influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Zirconium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Similar in structure but contains zirconium instead of hafnium.
Titanium chloride cyclopenta-1,3-dien-1-ide (1/3/1): Another similar compound with titanium as the central metal.
Uniqueness
cyclopenta-1,3-diene;hafnium(4+);trichloride is unique due to the specific properties imparted by hafnium, such as its higher density and different reactivity compared to zirconium and titanium analogs. These differences make it valuable for specific applications where these unique properties are advantageous .
Properties
CAS No. |
61906-04-5 |
---|---|
Molecular Formula |
C5H5Cl3Hf |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;hafnium(4+);trichloride |
InChI |
InChI=1S/C5H5.3ClH.Hf/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
UCOMIWSJGCHOQK-UHFFFAOYSA-K |
SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf+4] |
Canonical SMILES |
[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf+4] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.